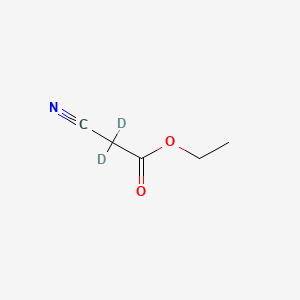

Ethyl Cyanoacetate-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl Cyanoacetate-d2 is a deuterated derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile group. This compound is often used in organic synthesis due to its versatile reactivity and the presence of multiple functional groups. The deuterium atoms in this compound make it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as they provide distinct signals that can help elucidate molecular structures and reaction mechanisms.

Méthodes De Préparation

Ethyl Cyanoacetate-d2 can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide.

Fischer Esterification: This method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.

Phase Transfer Catalysis: This method involves the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Oxidation of 3-Ethoxypropionitrile: This method involves the oxidation of 3-ethoxypropionitrile with oxygen under pressure in the presence of cobalt(II) acetate tetrahydrate as a catalyst and N-hydroxyphthalimide as a radical generator.

Analyse Des Réactions Chimiques

Ethyl Cyanoacetate-d2 undergoes various types of chemical reactions due to its multiple reactive centers:

Condensation Reactions: The compound can participate in condensation reactions such as the Knoevenagel condensation and the Michael addition.

Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various heterocyclic compounds.

Oxidation and Reduction: The nitrile group can be reduced to form β-amino acids, such as β-alanine.

Applications De Recherche Scientifique

Ethyl Cyanoacetate-d2 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: this compound is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl Cyanoacetate-d2 involves its reactivity at the nitrile and ester groups. The compound can undergo nucleophilic attack at the carbon of the nitrile group, leading to the formation of various heterocyclic compounds. The ester group can participate in condensation reactions, such as the Knoevenagel condensation, to form complex organic molecules . The deuterium atoms in this compound provide distinct NMR signals, allowing researchers to study the reaction pathways and intermediates in detail .

Comparaison Avec Des Composés Similaires

Ethyl Cyanoacetate-d2 can be compared with other similar compounds, such as:

Ethyl Cyanoacetate: The non-deuterated form of the compound, which has similar reactivity but lacks the distinct NMR signals provided by deuterium atoms.

Methyl Cyanoacetate: A similar compound with a methyl ester group instead of an ethyl ester group.

Diethyl Malonate: A compound with two ester groups and a similar reactivity profile.

This compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy studies. This feature allows researchers to gain deeper insights into reaction mechanisms and molecular structures .

Propriétés

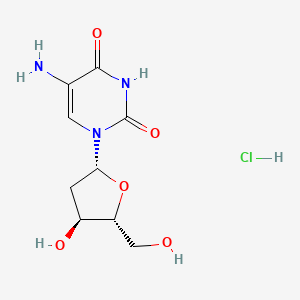

Formule moléculaire |

C5H7NO2 |

|---|---|

Poids moléculaire |

115.13 g/mol |

Nom IUPAC |

ethyl 2-cyano-2,2-dideuterioacetate |

InChI |

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3D2 |

Clé InChI |

ZIUSEGSNTOUIPT-SMZGMGDZSA-N |

SMILES isomérique |

[2H]C([2H])(C#N)C(=O)OCC |

SMILES canonique |

CCOC(=O)CC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)